molecular formula C7H16ClNO B3368398 (1S,3R)-3-Methylamino-cyclohexanol hydrochloride CAS No. 2097068-50-1

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride

Cat. No. B3368398
CAS RN: 2097068-50-1
M. Wt: 165.66 g/mol
InChI Key: ZQRLUNHNWJYPLG-HHQFNNIRSA-N
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Description

“(1S,3R)-3-Methylamino-cyclohexanol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is a white solid and has a molecular weight of 165.66 . The compound is also known as "(1S,3R)-3-Amino-cyclohexyl-methanol hydrochloride" .


Molecular Structure Analysis

The molecular structure of “(1S,3R)-3-Methylamino-cyclohexanol hydrochloride” can be determined by its IUPAC name and molecular formula. The compound contains a cyclohexane ring, which is a six-membered carbon ring, with a methylamino group (-NH-CH3) and a hydroxyl group (-OH) attached. The (1S,3R) notation indicates the stereochemistry of the molecule, referring to the spatial arrangement of the atoms .


Physical And Chemical Properties Analysis

“(1S,3R)-3-Methylamino-cyclohexanol hydrochloride” is a white solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Safety and Hazards

The safety data sheet for a similar compound, “(1S,3R)-3-Aminocyclopentanecarboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

(1S,3R)-3-(methylamino)cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRLUNHNWJYPLG-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC(C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@@H](C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride

CAS RN

2097068-50-1
Record name Cyclohexanol, 3-(methylamino)-, hydrochloride (1:1), (1R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097068-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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